

# Methoxisopropamine (MXiPr): A Technical Guide to its Pharmacological Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Methoxisopropamine |           |
| Cat. No.:            | B10823628          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Methoxisopropamine (MXiPr), also known as 3-MeO-2'-Oxo-PCiPr, is a novel dissociative substance belonging to the arylcyclohexylamine class.[1] As a structural analog of methoxetamine (MXE), it has emerged on the research chemical market, purported to possess a pharmacological profile similar to that of ketamine and MXE.[1][2] This technical guide provides a comprehensive overview of the currently understood pharmacological profile of MXiPr for research purposes. Due to the limited availability of direct quantitative data for MXiPr, this document also incorporates data from its close structural analog, methoxpropamine (MXPr), to infer potential pharmacological activities. The primary mechanism of action is presumed to be N-methyl-D-aspartate (NMDA) receptor antagonism.[1][3] There are anecdotal claims of activity as a serotonin reuptake inhibitor (SRI) and as a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin, though quantitative evidence to substantiate these claims is currently lacking in the scientific literature.[2] This guide includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research into this compound.

## **Chemical and Physical Properties**



| Property          | Value                                                                  | Reference |
|-------------------|------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-(3-methoxyphenyl)-2-<br>(isopropylamino)cyclohexan-1-<br>one         | [4][5]    |
| Synonyms          | MXiPr, Isopropyloxetamine,<br>Isopropyxetamine, 3-MeO-2'-<br>Oxo-PCiPr | [1][4][5] |
| Molecular Formula | C16H23NO2                                                              | [4][5]    |
| Molar Mass        | 261.36 g/mol                                                           | [4]       |
| Appearance        | Crystalline solid                                                      | [5]       |

# **Pharmacodynamics**

The primary mechanism of action of **Methoxisopropamine** is believed to be antagonism of the NMDA receptor, a key feature of dissociative anesthetics like ketamine and phencyclidine (PCP).[1][6] There is also speculation regarding its interaction with monoamine transporters.

#### **NMDA Receptor Antagonism**

Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor. [3][7] This action is thought to be responsible for their dissociative, anesthetic, and psychotomimetic effects.[6] While direct binding affinity (Ki) values for MXiPr at the NMDA receptor are not currently available in the published literature, a study on the closely related analog, methoxpropamine (MXPr), provides insight into its functional antagonism.

Table 2.1: Functional Activity at the NMDA Receptor



| Compound                   | Assay Type                       | Preparation                                 | IC50 (μM) | Reference |
|----------------------------|----------------------------------|---------------------------------------------|-----------|-----------|
| Methoxpropamin<br>e (MXPr) | Patch-clamp<br>electrophysiology | Mouse dorsal<br>cochlear nucleus<br>neurons | 1.647     | [8][9]    |
| Methoxetamine<br>(MXE)     | Patch-clamp<br>electrophysiology | Mouse dorsal<br>cochlear nucleus<br>neurons | 0.841     | [8][9]    |
| MK-801                     | Patch-clamp<br>electrophysiology | Mouse dorsal<br>cochlear nucleus<br>neurons | 0.060     | [8][9]    |

 $IC_{50}$  represents the concentration of the compound that inhibits 50% of the NMDA-induced response.





Click to download full resolution via product page

#### **Monoamine Transporter Interaction**

There are anecdotal reports suggesting that MXiPr may act as a serotonin reuptake inhibitor (SRI), and potentially as a triple reuptake inhibitor of dopamine (DAT), norepinephrine (NET),



and serotonin (SERT).[2] However, quantitative binding affinity (Ki) or functional inhibition (IC<sub>50</sub>) data for MXiPr at these transporters are not available in the peer-reviewed literature. The structurally related compound, methoxetamine (MXE), has been shown to have affinity for the serotonin transporter.[10]

Table 2.2: Putative Monoamine Transporter Affinity

| Target | Compound                       | Ki (nM)               | IC <sub>50</sub> (nM) | Reference |
|--------|--------------------------------|-----------------------|-----------------------|-----------|
| SERT   | Methoxisopropa<br>mine (MXiPr) | Data not<br>available | Data not<br>available | -         |
| DAT    | Methoxisopropa<br>mine (MXiPr) | Data not<br>available | Data not<br>available | -         |
| NET    | Methoxisopropa<br>mine (MXiPr) | Data not<br>available | Data not<br>available | -         |
| SERT   | Methoxetamine<br>(MXE)         | 337                   | -                     | [10][11]  |
| DAT    | Methoxetamine<br>(MXE)         | -                     | 33,000                | [10]      |
| NET    | Methoxetamine<br>(MXE)         | -                     | 20,000                | [10]      |

Ki represents the inhibition constant, a measure of binding affinity. IC<sub>50</sub> represents the concentration of a drug that is required for 50% inhibition in vitro.





Click to download full resolution via product page

#### **Pharmacokinetics and Metabolism**

Specific pharmacokinetic data for **Methoxisopropamine**, such as its half-life, bioavailability, and volume of distribution, have not been reported in the scientific literature. However, studies on the related compound, methoxpropamine (MXPr), in mice provide a potential model for its metabolism.

#### Metabolism

In vivo studies of MXPr in mice have identified several phase I and phase II metabolites.[3] The primary metabolic pathways are expected to involve N-dealkylation, O-desmethylation, and reduction of the cyclohexanone ring, followed by glucuronidation.[3]

Table 3.1: Identified Metabolites of Methoxpropamine (MXPr) in Mice



| Metabolite                       | Metabolic Pathway                    | Reference |
|----------------------------------|--------------------------------------|-----------|
| nor-MXPr                         | N-dealkylation                       | [3][12]   |
| O-desmethyl-MXPr                 | O-desmethylation                     | [3][12]   |
| dihydro-MXPr                     | Reduction of cyclohexanone ring      | [3][12]   |
| O-desmethyl-MXPr-<br>glucuronide | O-desmethylation and Glucuronidation | [3][12]   |



Click to download full resolution via product page

#### **Experimental Protocols**

The following are generalized protocols for key experiments relevant to the pharmacological characterization of **Methoxisopropamine**. These should be adapted and optimized for specific laboratory conditions.



### **NMDA Receptor Radioligand Binding Assay**

This assay determines the binding affinity of a test compound to the PCP site of the NMDA receptor.

- Objective: To determine the Ki of MXiPr for the NMDA receptor.
- Materials:
  - Rat cortical membranes
  - Radioligand: [3H]MK-801 or [3H]TCP
  - Assay buffer: 50 mM Tris-HCl, pH 7.4
  - Non-specific binding control: 10 μM MK-801
  - Test compound: Methoxisopropamine
  - Glass fiber filters
  - Scintillation fluid
- Procedure:
  - Prepare serial dilutions of MXiPr.
  - In triplicate, incubate rat cortical membranes with the radioligand and either buffer (total binding), non-specific binding control, or MXiPr at various concentrations.
  - Incubate at room temperature for a specified time to reach equilibrium.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
  - Calculate specific binding by subtracting non-specific binding from total binding.



- Determine the IC<sub>50</sub> value by non-linear regression of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

# Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique directly measures the effect of a compound on NMDA receptor-mediated ion currents.

- Objective: To determine the IC<sub>50</sub> of MXiPr for the functional inhibition of NMDA receptors.
- Materials:
  - Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
  - External solution (e.g., containing NaCl, KCl, CaCl<sub>2</sub>, HEPES, glucose, glycine, and tetrodotoxin to block voltage-gated sodium channels).
  - Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgCl<sub>2</sub>, HEPES, EGTA, ATP, and GTP).
  - NMDA receptor agonist (NMDA).
  - Test compound: Methoxisopropamine.
  - Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

#### Procedure:

- Establish a whole-cell patch-clamp recording from a neuron or transfected cell.
- Hold the cell at a negative membrane potential (e.g., -60 mV) to enhance the inward current through NMDA receptors.
- Apply the NMDA receptor agonist to evoke a baseline current.
- Co-apply the agonist with increasing concentrations of MXiPr.



- Record the inhibition of the NMDA-evoked current at each concentration of MXiPr.
- Wash out MXiPr to assess the reversibility of the block.
- Plot the percentage of current inhibition against the concentration of MXiPr and fit the data to a concentration-response curve to determine the IC₅₀.

#### **Monoamine Transporter Uptake Assay**

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

- Objective: To determine the IC<sub>50</sub> of MXiPr for the inhibition of SERT, DAT, and NET.
- Materials:
  - Rat brain synaptosomes or cell lines expressing human recombinant SERT, DAT, or NET.
  - Radiolabeled monoamines: [3H]5-HT (for SERT), [3H]dopamine (for DAT), or [3H]norepinephrine (for NET).
  - Assay buffer.
  - Selective uptake inhibitors for non-specific binding determination (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).
  - Test compound: Methoxisopropamine.
- Procedure:
  - Prepare serial dilutions of MXiPr.
  - Pre-incubate the synaptosomes or cells with MXiPr or vehicle.
  - Initiate the uptake by adding the respective radiolabeled monoamine.
  - Incubate for a short period at 37°C.
  - Terminate the uptake by rapid filtration and washing with ice-cold buffer.



- Measure the radioactivity of the filters by scintillation counting.
- Calculate the percentage of inhibition for each concentration of MXiPr.
- Determine the IC<sub>50</sub> value by fitting the data to a concentration-response curve.

#### Conclusion

**Methoxisopropamine** is a novel arylcyclohexylamine with a pharmacological profile that is presumed to be dominated by NMDA receptor antagonism. While direct quantitative data for this compound are scarce, preliminary information and data from structurally related analogs suggest it is a potent dissociative agent. Further research is required to definitively characterize its binding affinities and functional activities at the NMDA receptor and other potential targets, such as monoamine transporters. The experimental protocols provided in this guide offer a framework for researchers to conduct these necessary investigations. A thorough understanding of the pharmacokinetics and metabolism of MXiPr is also crucial for interpreting its in vivo effects and assessing its potential for further study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. d-nb.info [d-nb.info]
- 2. getmetabolite.com [getmetabolite.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Methoxisopropamine Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]



- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxisopropamine (MXiPr): A Technical Guide to its Pharmacological Profile for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823628#pharmacological-profile-of-methoxisopropamine-for-research-purposes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com